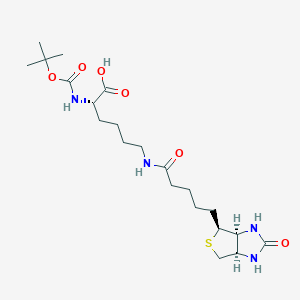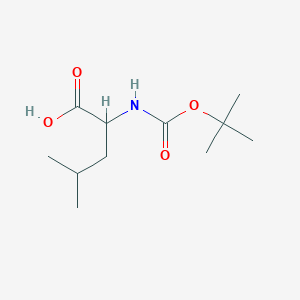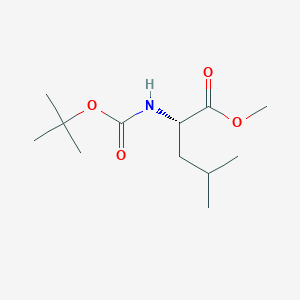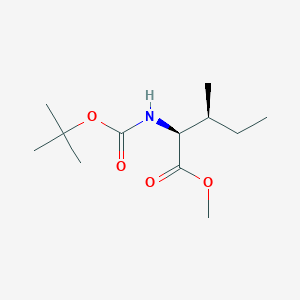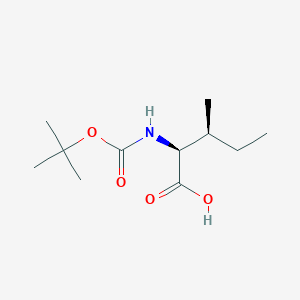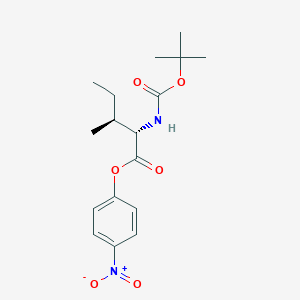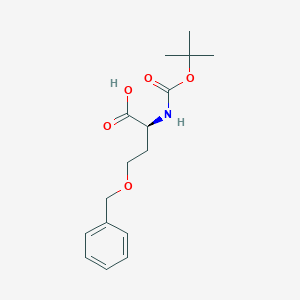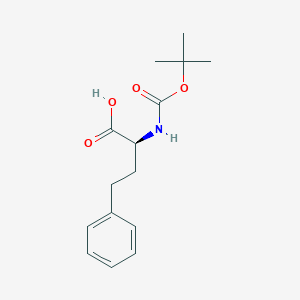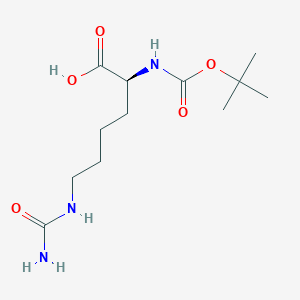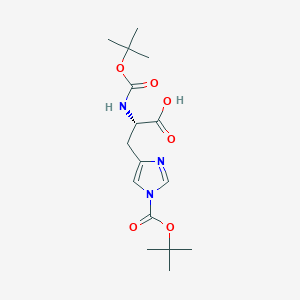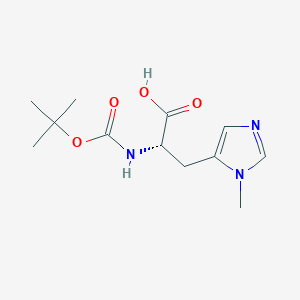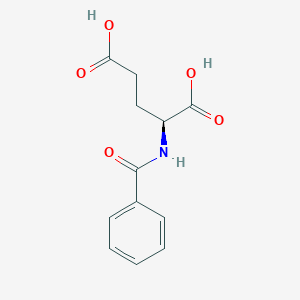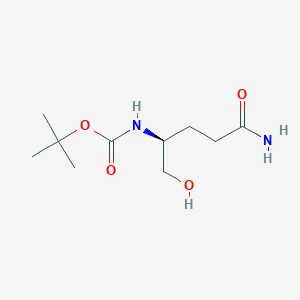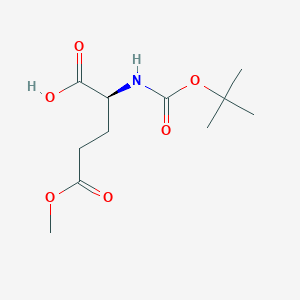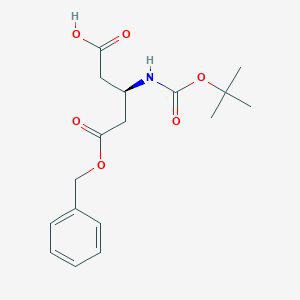
Boc-beta-Hoasp(Obzl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-beta-Hoasp(Obzl)-OH: is a synthetic compound often used in peptide synthesis. The compound contains a Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amino groups during chemical reactions. The presence of the beta-Hydroxyaspartic acid (Hoasp) and benzyl (Obzl) groups suggests its role in complex peptide structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-Hoasp(Obzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of beta-Hydroxyaspartic acid is protected using the Boc group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group is protected using a benzyl group. This can be done by reacting the hydroxyl group with benzyl bromide in the presence of a base.
Coupling Reaction: The protected beta-Hydroxyaspartic acid is then coupled with other amino acids or peptides using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Boc and benzyl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc) or hydrogenation (e.g., palladium on carbon for benzyl).
Coupling Reactions: Boc-beta-Hoasp(Obzl)-OH can undergo peptide coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon for benzyl removal.
Coupling: DCC or DIC in the presence of a base such as N-methylmorpholine (NMM).
Major Products:
Deprotected Amino Acid: Removal of protecting groups yields beta-Hydroxyaspartic acid.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Boc-beta-Hoasp(Obzl)-OH is used in the synthesis of complex peptides and proteins, particularly those containing beta-hydroxyaspartic acid residues.
Biology:
Protein Engineering: The compound is used in the design and synthesis of proteins with specific structural and functional properties.
Medicine:
Drug Development: Peptides synthesized using this compound may have therapeutic applications, including enzyme inhibitors and receptor agonists/antagonists.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for research and industrial applications.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of peptides containing Boc-beta-Hoasp(Obzl)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Boc-beta-Hydroxyaspartic Acid: Similar in structure but without the benzyl protecting group.
Boc-Aspartic Acid: Lacks the hydroxyl group on the beta carbon.
Boc-beta-Hydroxyglutamic Acid: Contains an additional methylene group compared to beta-Hydroxyaspartic acid.
Uniqueness: Boc-beta-Hoasp(Obzl)-OH is unique due to the presence of both Boc and benzyl protecting groups, as well as the beta-hydroxy modification, which can impart specific structural and functional properties to peptides.
Propiedades
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-14(19)20)10-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFJSSKTLCNWRJ-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)CC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)CC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254101-10-5 |
Source


|
| Record name | Boc-L-beta-Homoaspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
